PI3Kα Affinity: Tosyl vs. Unsubstituted Benzenesulfonamide
In the quinoxaline sulfonamide series, molecular docking studies indicate that the 4-methyl substituent on the benzenesulfonamide forms additional hydrophobic contacts with the PI3Kα ATP-binding pocket, resulting in a predicted binding free energy improvement over the unsubstituted benzenesulfonamide analog [1]. While direct IC50 data for N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide are not publicly available, class-level SAR trends across structurally related compounds demonstrate that para-substitution with a methyl group typically enhances PI3Kα inhibitory potency by 2- to 5-fold compared to the des-methyl parent [2]. The butylamino group at the quinoxaline 3-position further contributes to this scaffold's kinase selectivity profile.
| Evidence Dimension | Predicted PI3Kα binding affinity improvement via para-methyl substitution |
|---|---|
| Target Compound Data | 4-Methylbenzenesulfonamide derivative (N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analog (N-[3-(butylamino)quinoxalin-2-yl]benzenesulfonamide) |
| Quantified Difference | Estimated 2- to 5-fold potency enhancement (class-level SAR inference) |
| Conditions | Molecular docking against PI3Kα and SAR analysis of quinoxaline sulfonamide series |
Why This Matters
The 4-methyl group provides a measurable hydrophobic anchor that can improve PI3Kα engagement relative to the des-methyl analog, making it a critical SAR probe for programs optimizing kinase selectivity.
- [1] Wu, P., et al. (2011). Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 46(11), 5540-5548. View Source
- [2] NeuPharma, Inc. (2017). Benzenesulfonamide derivatives of quinoxaline, pharmaceutical compositions thereof, and their use in methods for treating cancer. U.S. Patent No. 9,572,808. View Source
